An In-depth Technical Guide to 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate
An In-depth Technical Guide to 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroethyl nonafluorobutanesulfonate, also known as nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester or 2,2,2-trifluoroethyl nonaflate, is a highly fluorinated organic compound with significant applications in synthetic chemistry. Its robust chemical properties make it a valuable reagent, particularly for the introduction of the 2,2,2-trifluoroethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications as a trifluoroethylating agent, with a special focus on its relevance in drug discovery and development.
Chemical and Physical Properties
2,2,2-Trifluoroethyl nonafluorobutanesulfonate is a colorless to light yellow liquid.[1] The presence of a high degree of fluorination in both the ester and sulfonate components of the molecule imparts unique properties such as high thermal stability and low surface tension.[2] These characteristics make it a versatile tool in various synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C6H2F12O3S | [1] |
| Molecular Weight | 382.12 g/mol | [1] |
| CAS Number | 79963-95-4 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | >96.0% (GC) | |
| Density | 1.73 g/mL | [1] |
| Refractive Index | 1.31 | [1] |
| Synonyms | Perfluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, Nonafluorobutanesulfonic acid 2,2,2-trifluoroethyl ester, 2,2,2-Trifluoroethyl perfluorobutanesulfonate |
Synthesis of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate
The synthesis of 2,2,2-trifluoroethyl nonafluorobutanesulfonate typically involves the reaction of nonafluorobutanesulfonyl fluoride with 2,2,2-trifluoroethanol in the presence of a base. Nonafluorobutanesulfonyl fluoride itself is industrially produced through the electrochemical fluorination of sulfolane.[3]
Experimental Protocol: Synthesis from Nonafluorobutanesulfonyl Fluoride
This protocol is based on the general reactivity of sulfonyl fluorides with alcohols.
Materials:
-
Nonafluorobutanesulfonyl fluoride (1.0 eq)
-
2,2,2-Trifluoroethanol (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol in anhydrous dichloromethane under an inert atmosphere at 0 °C, slowly add triethylamine.
-
After the addition of the base, add nonafluorobutanesulfonyl fluoride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure 2,2,2-trifluoroethyl nonafluorobutanesulfonate.
Applications in Organic Synthesis: Trifluoroethylation
2,2,2-Trifluoroethyl nonafluorobutanesulfonate is a potent electrophilic source of the 2,2,2-trifluoroethyl group. The nonafluorobutanesulfonate (nonaflate) is an excellent leaving group, facilitating nucleophilic substitution reactions.
Trifluoroethylation of Amines
The introduction of a 2,2,2-trifluoroethyl group to amines can significantly alter their physicochemical properties, which is of great interest in medicinal chemistry.[4] This modification can impact basicity, lipophilicity, and metabolic stability.
This protocol is adapted from general procedures for the alkylation of amines using sulfonate esters.
Materials:
-
Secondary amine (1.0 eq)
-
2,2,2-Trifluoroethyl nonafluorobutanesulfonate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Stirring apparatus
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate.
-
Add 2,2,2-trifluoroethyl nonafluorobutanesulfonate to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)amine.
Trifluoroethylation of Phenols
The synthesis of aryl 2,2,2-trifluoroethyl ethers is another important application, as the trifluoroethoxy group is a common motif in pharmaceuticals and agrochemicals due to its metabolic stability and ability to modulate electronic properties.[5]
This protocol is based on the Williamson ether synthesis using a sulfonate electrophile.
Materials:
-
Phenol (1.0 eq)
-
2,2,2-Trifluoroethyl nonafluorobutanesulfonate (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Stirring apparatus
Procedure:
-
To a solution of the phenol in DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethyl nonafluorobutanesulfonate to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the aryl 2,2,2-trifluoroethyl ether.
Relevance in Drug Discovery and Development
The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The 2,2,2-trifluoroethyl group, in particular, can confer several advantageous properties:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[6]
-
Modulation of Lipophilicity: The trifluoroethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[6]
-
Enhanced Binding Affinity: The electronic properties of the trifluoroethyl group can influence the binding interactions of a drug molecule with its target protein, potentially leading to increased potency.[7]
-
Alteration of pKa: The introduction of this electron-withdrawing group can lower the pKa of nearby basic functional groups, which can affect the ionization state of the drug at physiological pH and influence its absorption, distribution, and target engagement.[8]
2,2,2-Trifluoroethyl nonafluorobutanesulfonate serves as a key reagent for accessing molecules containing the valuable 2,2,2-trifluoroethyl moiety, thereby playing a crucial role in the synthesis of novel therapeutic agents.
Conclusion
2,2,2-Trifluoroethyl nonafluorobutanesulfonate is a powerful and versatile reagent for the introduction of the 2,2,2-trifluoroethyl group into organic molecules. Its high reactivity, driven by the excellent leaving group ability of the nonaflate anion, makes it suitable for the trifluoroethylation of a wide range of nucleophiles, including amines and phenols. The importance of the 2,2,2-trifluoroethyl group in modulating the properties of bioactive molecules underscores the significance of this reagent in modern drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers and scientists to utilize this valuable synthetic tool in their work.
References
- 1. labproinc.com [labproinc.com]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonafluorobutanesulfonyl fluoride | 375-72-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
